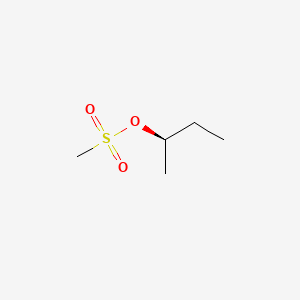
4-(2,2-Diethoxyethyl)morpholine
Descripción general
Descripción
4-(2,2-Diethoxyethyl)morpholine is a chemical compound that is related to morpholine derivatives. Morpholine is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms. The specific compound is not directly studied in the provided papers, but its structural relatives are investigated, which can give insights into its chemical behavior.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and various reagents. Although the exact synthesis of 4-(2,2-Diethoxyethyl)morpholine is not detailed in the provided papers, the synthesis of related compounds often involves the introduction of functional groups to the morpholine ring. For example, the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline is studied, which could provide insights into the synthetic pathways that might be used for similar compounds .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is crucial in determining their chemical properties and reactivity. The paper on N-(4-Methoxybenzoyl)-N′-[2-(morpholinium-1-yl)ethyl]thiourea thiocyanate describes a morpholine derivative with a chair conformation, which is a common conformation for six-membered rings such as morpholine . The dihedral angle between functional groups attached to the morpholine ring can influence the overall molecular geometry and potential interactions with other molecules.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline leads to the formation of p-quinonediimine, which can undergo hydrolysis, hydroxylation, and trimerization depending on the pH of the solution . These reactions are indicative of the reactivity of the nitrogen and oxygen atoms in the morpholine ring, which could be extrapolated to other similar compounds like 4-(2,2-Diethoxyethyl)morpholine.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's stability, solubility, and reactivity. For instance, the stability of the p-quinonediimine formed during the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline is pH-dependent, which suggests that the physical properties of similar compounds could also be influenced by the environment . The crystal structure of the morpholine derivative described in the second paper is stabilized by intra- and intermolecular hydrogen bonds, which could also be relevant for understanding the physical properties of 4-(2,2-Diethoxyethyl)morpholine .
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statement H319 . This indicates that it can cause serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(2,2-diethoxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)9-11-5-7-12-8-6-11/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCDHXBTGQLOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCOCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289935 | |
| Record name | 4-(2,2-Diethoxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diethoxyethyl)morpholine | |
CAS RN |
3616-59-9 | |
| Record name | 3616-59-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,2-Diethoxyethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MORPHOLINOACETALDEHYDE DIETHYLACETAL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















